molecular formula C26H22N4O5 B11270279 7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11270279
M. Wt: 470.5 g/mol
InChI Key: DKZZOCQADAMJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core substituted with an oxadiazole ring and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Quinazoline Core Construction: The quinazoline core is synthesized through the condensation of anthranilic acid derivatives with amides or nitriles.

    Final Coupling: The oxadiazole and quinazoline intermediates are then coupled under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: Used as a probe to study the interaction of quinazoline derivatives with biological targets.

    Industrial Applications: Potential use as a precursor for the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and quinazoline core are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, making it a candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
  • 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The unique combination of the ethoxyphenyl group and the methoxybenzyl group in 7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione provides distinct electronic and steric properties, which can influence its biological activity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C26H22N4O5

Molecular Weight

470.5 g/mol

IUPAC Name

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O5/c1-3-34-19-10-7-17(8-11-19)23-28-24(35-29-23)18-9-12-21-22(14-18)27-26(32)30(25(21)31)15-16-5-4-6-20(13-16)33-2/h4-14H,3,15H2,1-2H3,(H,27,32)

InChI Key

DKZZOCQADAMJSM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.